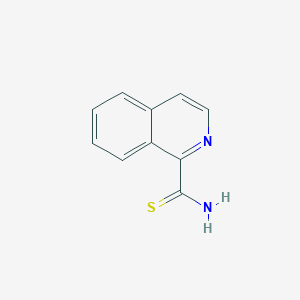

Isochinolin-1-carbothioamid

Übersicht

Beschreibung

Isoquinoline-1-carbothioamide, also known as IQCT, is a thioamide derivative of isoquinoline. It is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It has shown potent suppression of lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .

Synthesis Analysis

Isoquinoline-1-carbothioamide can be synthesized through several methods. The most common method involves the condensation of aryl ketones and hydroxylamine . Other methods include the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

Isoquinoline-1-carbothioamide belongs to the class of organic compounds known as isoquinolines and derivatives. These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .Chemical Reactions Analysis

Isoquinoline-1-carbothioamide can undergo various chemical reactions. An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound to Isoquinoline-1-carbothioamide, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Aktivitäten

Isochinolin-1-carbothioamid-Derivate wurden auf ihre anti-inflammatorischen Eigenschaften untersucht. Forschungen zeigen, dass diese Verbindungen die Produktion von pro-inflammatorischen Mediatoren in Mikroglia-Zellen hemmen können, einem Typ von Gliazellen, die im gesamten Gehirn und Rückenmark vorkommen .

Anti-migratorische Aktivitäten

Diese Verbindungen zeigen auch anti-migratorische Aktivitäten, die bei der Kontrolle der Bewegung von Mikroglia-Zellen von Vorteil sein können. Dies ist insbesondere im Kontext von Neuroinflammation und neurodegenerativen Erkrankungen relevant .

Antitumoraktivität

This compound hat sich als potenzieller Antitumorwirkstoff erwiesen. Modifikationen seiner Struktur, wie z. B. Methylierung und Fluorierung, haben zur Entwicklung von Derivaten mit potenten antiproliferativen Wirkungen gegen verschiedene Krebszelllinien geführt .

Antibakterielle Aktivität

Derivate von this compound haben eine ausgezeichnete antibakterielle Aktivität gegen mehrere grampositive und gramnegative Mikroorganismen gezeigt. Dies deutet auf eine mögliche Anwendung bei der Entwicklung neuer Antibiotika hin .

Wirkmechanismus

Target of Action

Isoquinoline-1-carbothioamide primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound’s interaction with these cells can significantly influence neuroinflammatory responses, which are associated with various neurodegenerative disorders .

Mode of Action

Isoquinoline-1-carbothioamide interacts with its targets by suppressing the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .

Biochemical Pathways

The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK . The inhibition of this pathway mediates its anti-inflammatory and anti-migratory effects .

Pharmacokinetics

The compound’s effects on inflammation and cell migration in bv2 microglial cells suggest that it can cross the blood-brain barrier and interact with its targets effectively .

Result of Action

The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, leading to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory cytokines .

Action Environment

The action of Isoquinoline-1-carbothioamide can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce the production of pro-inflammatory mediators and cell migration in BV2 microglial cells . The compound’s ability to suppress these effects suggests that it can effectively counteract the inflammatory environment induced by LPS .

Biochemische Analyse

Cellular Effects

The cellular effects of Isoquinoline-1-carbothioamide are not well documented. Studies on similar isoquinoline-1-carboxamide derivatives have shown that they can have significant effects on cells. For instance, some isoquinoline-1-carboxamides have been found to suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators and cell migration in BV2 microglial cells .

Molecular Mechanism

The exact molecular mechanism of Isoquinoline-1-carbothioamide is not well known. It is suggested that isoquinoline-1-carboxamides can inhibit LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Metabolic Pathways

It is known that isoquinoline alkaloids are synthesized from the amino acid tyrosine .

Eigenschaften

IUPAC Name |

isoquinoline-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWSLJSWUSSKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622015 | |

| Record name | Isoquinoline-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-39-5 | |

| Record name | 1-Isoquinolinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

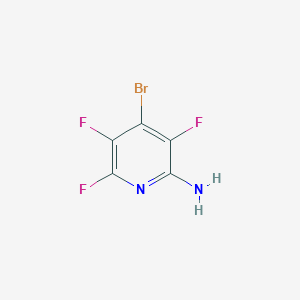

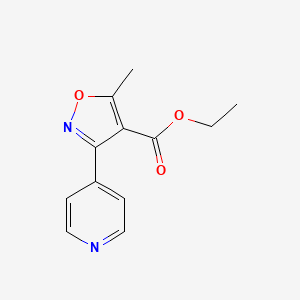

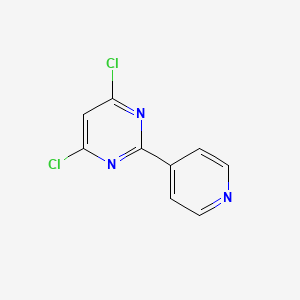

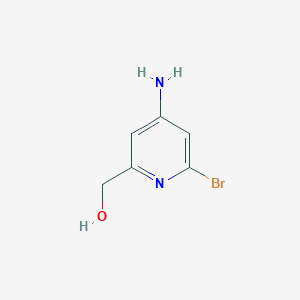

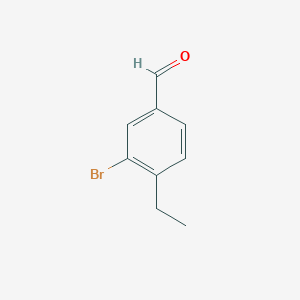

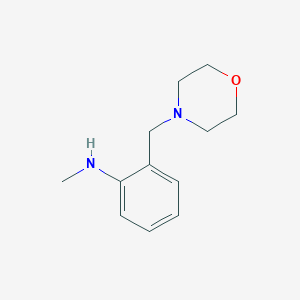

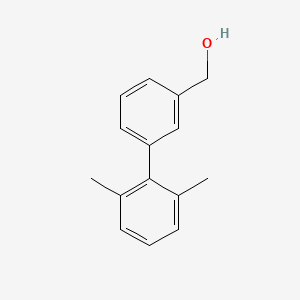

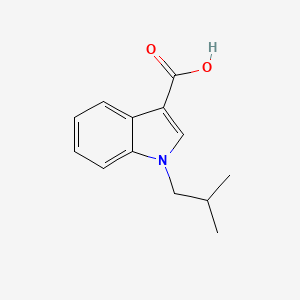

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol](/img/structure/B1629896.png)

![Pyrrolidine, 1-[1-oxo-3-(1-piperazinyl)propyl]-](/img/structure/B1629898.png)

![Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B1629908.png)